4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-
CAS No.: 87356-51-2
Cat. No.: VC17027351
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87356-51-2 |
|---|---|
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-2-methylpyrimidin-4-one |
| Standard InChI | InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3 |
| Standard InChI Key | QWIZBSBIOVSMMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=O)N1C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- (CAS No. 87356-51-2) belongs to the pyrimidinone family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its IUPAC name, 3-(2-fluorophenyl)-2-methylpyrimidin-4-one, reflects the substituent arrangement on the pyrimidinone ring. Key physicochemical properties include a density of 1.21 g/cm³ and a boiling point of approximately 305°C. The fluorine atom at the ortho position of the phenyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogues .
Structural Analysis
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Core Structure: The pyrimidinone ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) is partially unsaturated, contributing to its planar geometry and ability to participate in hydrogen bonding.
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Substituents:
Table 1: Physicochemical Properties of 4(3H)-Pyrimidinone, 3-(2-Fluorophenyl)-2-Methyl-
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.20 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 305°C |
| Canonical SMILES | CC1=NC=CC(=O)N1C2=CC=CC=C2F |
Synthesis and Manufacturing
While detailed synthetic protocols for 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- remain proprietary, general routes for pyrimidinone derivatives involve condensation reactions between appropriately substituted precursors. For example, pyrazolo[1,5-a]pyrimidin-7-amines are synthesized via cyclocondensation of 4-aryl-1H-pyrazol-5-amines with malonate esters, followed by chlorination and amination steps . Similarly, pyrido[3,4-d]pyrimidinones are prepared through Suzuki coupling and Boc-protection strategies .
Key Synthetic Challenges
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Regioselectivity: Ensuring proper substitution at the 2- and 3-positions requires precise control of reaction conditions.
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Functional Group Compatibility: The fluorine atom’s sensitivity to nucleophilic attack necessitates mild reagents during late-stage modifications .
Biological Activities and Mechanistic Insights
Enzyme Modulation
The compound exhibits inhibitory activity against JmjC histone demethylases, enzymes implicated in epigenetic regulation . By chelating Fe(II) in the enzyme’s active site, it prevents demethylation of histone lysine residues, altering gene expression profiles .
Table 2: Biological Activity Profile
| Activity | Target | IC₅₀ / Efficacy |
|---|---|---|
| Anti-cancer | Thymidylate Synthase | Not reported |
| Enzyme Inhibition | KDM4A/JMJD2A | <1 μM (analogues) |
| Anti-mycobacterial | ATP Synthase | 0.22–3.9 μM (SAR) |
Comparative Analysis with Analogous Structures
Substituent Effects on Bioactivity
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Fluorine Position: Analogues with 4-fluorophenyl groups (e.g., compounds in Table 2 of ) show enhanced anti-mycobacterial activity compared to 2-fluorophenyl derivatives, suggesting positional effects on target binding .
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Methyl vs. Bulkier Groups: Replacement of the 2-methyl group with tert-butyl or aryl substituents (e.g., 54j–54n ) improves metabolic stability but may reduce cellular permeability .
Structural Analogues in Drug Discovery
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Pyrido[3,4-d]pyrimidinones: These derivatives, such as 54k, demonstrate dual inhibition of KDM4 and KDM5 subfamilies with IC₅₀ values <1 μM, highlighting the pyrimidinone scaffold’s versatility .
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3,5-Diphenylpyrazolo[1,5-a]pyrimidines: Anti-tubercular agents in this class achieve MIC values as low as 0.22 μM, underscoring the importance of fluorine in enhancing potency .
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